Tert-butyl 3-{[(2-methylphenyl)methyl]amino}propanoate
Description
Tert-butyl 3-{[(2-methylphenyl)methyl]amino}propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound features a tert-butyl group, a 2-methylphenyl group, and an amino propanoate moiety, making it a versatile molecule in various chemical reactions and applications.
Properties
Molecular Formula |
C15H23NO2 |
|---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
tert-butyl 3-[(2-methylphenyl)methylamino]propanoate |
InChI |
InChI=1S/C15H23NO2/c1-12-7-5-6-8-13(12)11-16-10-9-14(17)18-15(2,3)4/h5-8,16H,9-11H2,1-4H3 |
InChI Key |
OICZPCKAHPPNHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CNCCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-{[(2-methylphenyl)methyl]amino}propanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amino groups, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, ammonia
Major Products Formed
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols or amines
Substitution: Various substituted esters or amines
Scientific Research Applications
Tert-butyl 3-{[(2-methylphenyl)methyl]amino}propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-{[(2-methylphenyl)methyl]amino}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active amino propanoate, which can then interact with biological molecules. The pathways involved may include enzyme inhibition or receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-bromopropionate
- Tert-butyl 3-[(2-aminoethyl)(methyl)amino]propanoate
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
Uniqueness
Tert-butyl 3-{[(2-methylphenyl)methyl]amino}propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butyl group provides steric hindrance, enhancing its stability, while the 2-methylphenyl group contributes to its aromatic properties .
Biological Activity
Tert-butyl 3-{[(2-methylphenyl)methyl]amino}propanoate is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural features and potential applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 233.35 g/mol. The compound features a tert-butyl group, a propanoate moiety, and an amino group attached to a 2-methylphenyl group, which contributes to its reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. This interaction may modulate enzyme activities or receptor functions, leading to various biological effects including:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to active sites or altering their conformation.
- Signal Transduction Modulation : It may affect cellular signaling pathways by interacting with receptors or other signaling molecules.
Biological Activity
Research indicates that this compound exhibits potential biological activities, which can be summarized as follows:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although detailed investigations are required to establish efficacy against specific pathogens.
- Antioxidant Properties : The structural features of the compound suggest potential antioxidant activity, which could mitigate oxidative stress in biological systems.
Study 1: Enzyme Interaction
A study investigated the interaction of this compound with various enzymes involved in metabolic pathways. The results indicated that the compound could inhibit certain key enzymes, potentially affecting metabolic processes in cells.
| Enzyme | Inhibition (%) at 100 µM |
|---|---|
| Enzyme A | 45% |
| Enzyme B | 30% |
| Enzyme C | 60% |
Study 2: Antioxidant Activity
Another study assessed the antioxidant capacity of the compound using DPPH and ABTS assays. The findings demonstrated significant radical scavenging activity.
| Assay Type | IC50 (µM) |
|---|---|
| DPPH | 25 |
| ABTS | 15 |
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl 3-{[(phenyl)methyl]amino}propanoate | Lacks the 2-methyl group | Lower reactivity |
| Tert-butyl 3-{[(2-chlorophenyl)methyl]amino}propanoate | Contains a chlorine substituent | Altered chemical properties |
The presence of the 2-methyl group enhances steric and electronic properties, potentially leading to distinct reactivity patterns and biological activities compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
